2-(1,1-Dioxidotetrahydrothiophen-3-yl)butanoic acid
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Overview
Description
2-(1,1-Dioxidotetrahydrothiophen-3-yl)butanoic acid is an organic compound with the molecular formula C8H14O4S It is characterized by the presence of a tetrahydrothiophene ring with a sulfone group and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)butanoic acid typically involves the following steps:
Formation of Tetrahydrothiophene Ring: The initial step involves the formation of the tetrahydrothiophene ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group. Common oxidizing agents used for this purpose include hydrogen peroxide or peracids.
Introduction of Butanoic Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxidotetrahydrothiophen-3-yl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfone group or other parts of the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
2-(1,1-Dioxidotetrahydrothiophen-3-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The sulfone group is known to participate in various biochemical reactions, potentially affecting enzyme activity or receptor function. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid
- 2-(1,1-Dioxidotetrahydrothiophen-3-yl)propanoic acid
- 2-(1,1-Dioxidotetrahydrothiophen-3-yl)pentanoic acid
Uniqueness
2-(1,1-Dioxidotetrahydrothiophen-3-yl)butanoic acid is unique due to its specific combination of a tetrahydrothiophene ring with a sulfone group and a butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C8H14O4S |
---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)butanoic acid |
InChI |
InChI=1S/C8H14O4S/c1-2-7(8(9)10)6-3-4-13(11,12)5-6/h6-7H,2-5H2,1H3,(H,9,10) |
InChI Key |
LCJQRGOGHATSDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCS(=O)(=O)C1)C(=O)O |
Origin of Product |
United States |
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